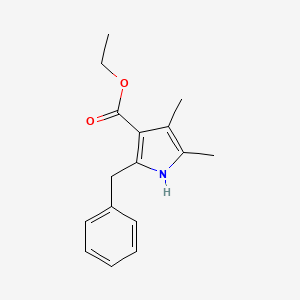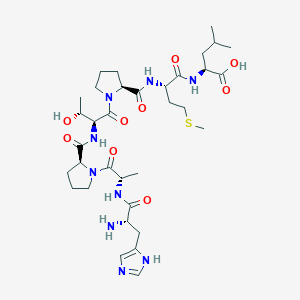
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a benzonitrile moiety, with a formyl group at the 4-position of the triazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a “click” reaction. This method is widely used due to its efficiency and high yield. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), alcohols (ROH), amines (RNH₂)
Major Products Formed
Oxidation: 4-(4-Carboxy-1H-1,2,3-triazol-1-yl)benzonitrile
Reduction: 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzonitrile
Substitution: Various amides, esters, and other derivatives
Applications De Recherche Scientifique
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer’s . The compound may also interact with other proteins and receptors, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can be compared with other triazole derivatives, such as:
4-(1H-1,2,3-Triazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different reactivity and biological activity.
4-(4-Methyl-1H-1,2,3-triazol-1-yl)benzonitrile:
The presence of the formyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
916151-00-3 |
|---|---|
Formule moléculaire |
C10H6N4O |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
4-(4-formyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-8-1-3-10(4-2-8)14-6-9(7-15)12-13-14/h1-4,6-7H |
Clé InChI |
AHSDSROFQPCBPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)


![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)

![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
